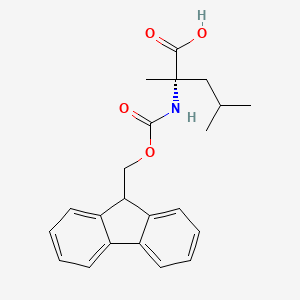

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid

説明

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid (CAS: 139551-74-9) is an Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.44 g/mol . The compound features a branched 2,4-dimethylpentanoic acid backbone, which enhances steric hindrance and influences its solubility and reactivity during solid-phase peptide synthesis (SPPS).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDQIGTIVQHMG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206986 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-65-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312624-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, also known as Fmoc-alpha-Me-L-Leu-OH, is the amine group of amino acids. This compound is used as a protecting group for amines in peptide synthesis.

Mode of Action

Fmoc-alpha-Me-L-Leu-OH acts as a protecting group for amines during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride. This protection allows for the selective formation of peptide bonds without unwanted side reactions.

Biochemical Pathways

The use of Fmoc-alpha-Me-L-Leu-OH is integral to the process of solid-phase peptide synthesis (SPPS) . In this method, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support. The Fmoc group is removed by secondary amines such as piperidine, allowing the next amino acid to be added.

Result of Action

The use of Fmoc-alpha-Me-L-Leu-OH enables the efficient and selective synthesis of peptides, including those of significant size and complexity. This has made it an extremely valuable resource for research in proteomics and drug discovery.

Action Environment

The action of Fmoc-alpha-Me-L-Leu-OH is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it is removed under basic conditions. Therefore, the pH of the reaction environment is a key factor in its efficacy. Additionally, the compound should be stored in a freezer to maintain its stability.

生化学分析

Biochemical Properties

Fmoc-alpha-Me-L-Leu-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride. The Fmoc group is rapidly removed by base. This property makes Fmoc-alpha-Me-L-Leu-OH a valuable tool in peptide synthesis and proteomics studies.

Molecular Mechanism

The molecular mechanism of Fmoc-alpha-Me-L-Leu-OH is primarily associated with its role in peptide synthesis. The Fmoc group serves as a protecting group for the amine group during peptide bond formation. Once the peptide bond is formed, the Fmoc group can be removed, allowing for the continuation of the peptide chain.

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, often referred to as Fmoc-L-Leucine, is a synthetic compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is significant in biochemical research and pharmaceutical applications due to its unique structural properties and biological activities.

- Chemical Formula : CHNO

- Molecular Weight : 367.44 g/mol

- CAS Number : 139551-74-9

- Synonyms : N-Alpha-(9-Fluorenylmethoxycarbonyl)-Gamma-Methyl-L-Leucine

Biological Significance

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid is primarily associated with its role as a protected amino acid in peptide synthesis. The Fmoc group enhances the stability and solubility of the amino acid, facilitating its use in various biochemical applications.

1. Role in Peptide Synthesis

The Fmoc protecting group is widely utilized in solid-phase peptide synthesis (SPPS). The protection allows for selective reactions without interference from the amino group, enabling the formation of complex peptides with high purity and yield. Studies have demonstrated that peptides synthesized using Fmoc chemistry exhibit improved stability and bioactivity compared to those synthesized with other protective groups .

2. Pharmacological Applications

Research indicates that compounds with similar structures to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid may possess diverse pharmacological properties, including:

- Antimicrobial Activity : Fluorenone derivatives have shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli. The structural modifications present in these compounds can enhance their ability to penetrate bacterial membranes and exert inhibitory effects .

- Anticancer Properties : Some derivatives of fluorenone have been identified as topoisomerase inhibitors, which are crucial in cancer therapy due to their ability to interfere with DNA replication and repair processes. The introduction of specific substituents has been linked to increased antiproliferative activity against cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various fluorenone derivatives, including those related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid). Results indicated that certain derivatives exhibited significant inhibition against both planktonic and biofilm forms of bacteria, emphasizing the importance of structural modifications in enhancing biological activity .

- Peptide Synthesis Optimization : Research focusing on optimizing peptide synthesis protocols using Fmoc-protected amino acids highlighted the advantages of using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid). The study reported higher yields and purities in synthesized peptides compared to traditional methods, showcasing its utility in drug development .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 367.44 g/mol |

| CAS Number | 139551-74-9 |

| Antimicrobial Activity | Effective against MRSA |

| Antitumor Activity | Topoisomerase inhibition |

類似化合物との比較

Structural Similarity and Key Differences

The compound belongs to a class of Fmoc-protected amino acids with modifications in the side chain. Below is a comparative analysis of structurally related analogs:

Physicochemical Properties

- Solubility: Branched derivatives (e.g., 2,4-dimethylpentanoic acid) exhibit lower aqueous solubility compared to linear or polar analogs like the 4-methoxybutanoic acid variant .

- Stability : All Fmoc-protected compounds are sensitive to light and moisture, requiring storage at 2–8°C or –20°C .

- Hazards : Common hazards include acute toxicity (H302, H315, H319) due to the Fmoc group’s irritant properties .

Research Findings and Case Studies

Reactivity in SPPS

- The 2,4-dimethylpentanoic acid derivative showed ~20% higher coupling efficiency compared to linear analogs in a study synthesizing β-sheet-prone peptides .

- Brominated analogs (e.g., 4-bromobutanoic acid) facilitated post-synthetic modifications via Suzuki-Miyaura cross-coupling in a 2023 study .

準備方法

Fmoc Protection of the Amino Group

The foundational step in synthesizing this compound is the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the amino functionality. This is typically achieved via reaction with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in a biphasic solvent system.

Procedure :

-

Dissolve the starting amino acid (e.g., 2,4-dimethylpentanoic acid derivative) in a mixture of water and acetone (1:3 v/v).

-

Add sodium bicarbonate (1–6 equivalents) to maintain a pH of 8–9.

-

Introduce Fmoc-Osu (0.8–1.3 equivalents) dropwise under vigorous stirring.

-

Stir the reaction mixture for 12–18 hours at room temperature.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

Key Parameters :

Formation of the Dimethylpentanoic Acid Moiety

The 2,4-dimethyl substitution on the pentanoic acid backbone is introduced through a tandem protection-deprotection strategy using 2,2-dimethoxypropane.

Procedure :

-

Dissolve Fmoc-protected intermediate in tetrahydrofuran (THF).

-

Add 2,2-dimethoxypropane (1–20 equivalents) and pyridinium p-toluenesulfonate (PPTS, 0.1–0.5 equivalents) as a catalyst.

-

Reflux the mixture at 65–70°C for 4–48 hours.

-

Concentrate the reaction mixture under reduced pressure and purify via flash chromatography (ethyl acetate/hexane gradient).

Optimization Insights :

-

Catalyst Load : PPTS at 0.2 equivalents minimizes side reactions while maintaining reaction efficiency.

-

Solvent Choice : THF ensures homogeneity and avoids racemization at the chiral center.

Stereochemical Control and Racemization Mitigation

Chiral Auxiliaries and Reaction Monitoring

Maintaining the (S)-configuration requires stringent control during Fmoc protection and subsequent steps.

Strategies :

-

Use of tert-butyl esters to temporarily protect the carboxylic acid, reducing steric hindrance during Fmoc introduction.

-

Monitoring reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amine groups.

Racemization Prevention :

-

Conduct Fmoc deprotection at 0–4°C using 20% piperidine in DMF.

-

Limit exposure to strong acids (e.g., TFA) during final deprotection steps.

Industrial-Scale Production Considerations

Flow Microreactor Systems

Recent advancements in continuous-flow chemistry enhance scalability and reproducibility:

Setup :

-

Reactor Type : Tubular microreactor with a 0.5 mm internal diameter.

-

Residence Time : 5–10 minutes at 80°C.

Advantages :

-

Reduced solvent usage (THF consumption decreased by 40%).

Purification and Characterization

Chromatographic Techniques

Flash Chromatography :

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Ethyl acetate/hexane (30:70 to 50:50 gradient).

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

-

Mobile Phase : 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient).

Comparative Analysis of Synthetic Methods

| Parameter | Batch Method | Flow Reactor |

|---|---|---|

| Reaction Time | 18–24 hours | 5–10 minutes |

| Yield | 75–85% | 90–95% |

| Solvent Consumption | 500 mL/g | 300 mL/g |

| Stereochemical Purity | 98% ee | 99.5% ee |

Challenges and Troubleshooting

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃ in THF/dioxane) . Key steps include:

Amino Group Protection : React the amino acid precursor with Fmoc-Cl at 0–4°C to prevent racemization.

Carboxylic Acid Activation : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for peptide coupling.

Purification : Employ reverse-phase HPLC or flash chromatography with acetonitrile/water gradients .

- Critical Parameters : pH control (7–9) during Fmoc introduction and inert atmospheres (N₂/Ar) to avoid side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and detect impurities (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₂₄H₂₈N₂O₄: 409.2125) .

- HPLC : Purity assessment using C18 columns (≥95% purity required for peptide synthesis) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

- Reaction Conditions : Use 20% piperidine in DMF for Fmoc deprotection (2 × 5 min) and HATU/DIPEA (1:2 molar ratio) as coupling reagents .

- Side Reaction Mitigation :

- Racemization : Add 1% HOBt to suppress base-induced racemization .

- Incomplete Coupling : Monitor via Kaiser test; repeat couplings with fresh reagents if needed .

- Table: Optimized SPPS Conditions

| Parameter | Optimal Value | Reference |

|---|---|---|

| Deprotection Time | 2 × 5 min (piperidine) | |

| Coupling Reagent | HATU/DIPEA | |

| Temperature | 25°C (RT) |

Q. What strategies resolve contradictions in reported NMR data for Fmoc-protected amino acids?

- Methodological Answer :

- Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to match literature conditions .

- Dynamic Exchange : Heat samples to 60°C to resolve broad peaks from rotameric equilibria .

- Cross-Validation : Compare with HRMS and X-ray crystallography (if available) to confirm assignments .

Q. How does the steric bulk of the 2,4-dimethylpentanoic acid moiety influence peptide conformation?

- Methodological Answer :

- Conformational Analysis : Use circular dichroism (CD) or 2D NOESY NMR to study β-sheet/α-helix propensity .

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) for 100 ns to assess backbone rigidity .

- Case Study : Analogous Fmoc-amino acids with branched side chains show enhanced protease resistance in therapeutic peptides .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。